molecular formula C13H12INO4 B15358074 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione

5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione

Cat. No.: B15358074
M. Wt: 373.14 g/mol
InChI Key: DWUBTMBPGBQFQQ-UHFFFAOYSA-N
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Description

5-[[(4-Iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 4-iodophenylaminomethylene substituent. Structurally, it belongs to the 1,3-dioxane-4,6-dione family, where the central dioxane ring is fused with two ketone groups. The iodine atom on the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, distinguishing it from analogs with smaller substituents like methoxy, chloro, or nitro groups. This compound is primarily utilized as a synthetic intermediate for bioactive heterocycles, including 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer properties .

Properties

Molecular Formula

C13H12INO4

Molecular Weight

373.14 g/mol

IUPAC Name

5-[(4-iodoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H12INO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3

InChI Key

DWUBTMBPGBQFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)I)C(=O)O1)C

Origin of Product

United States

Biological Activity

5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12I N O4
  • Molecular Weight : 359.14 g/mol

The presence of the iodine atom and the dioxane ring contributes to its unique chemical properties, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

In studies evaluating anti-inflammatory effects, derivatives of dioxane compounds often demonstrate significant inhibition of inflammatory mediators. For instance:

CompoundIC50 (μg/mL)Reference
Compound A34.1
Compound B31.4
5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dioneTBDThis study

These findings suggest that the target compound could potentially exhibit similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of dioxane derivatives has been explored in several studies. For example:

  • Case Study : In vitro testing against CCRF-CEM leukemia cells showed promising results for similar compounds with IC50 values indicating effective cytotoxicity at low concentrations .
CompoundCell Line TestedIC50 (μM)Reference
Compound CCCRF-CEM15.0
5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dioneTBDThis study

The mechanism through which 5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation.

Comparison with Similar Compounds

Cyclization to Quinolones

Meldrum’s acid derivatives are pivotal intermediates in synthesizing 4(1H)-quinolones via thermolysis. The 4-iodo substituent may alter cyclization pathways:

  • Thermal Stability: Iodo derivatives require higher temperatures (150–180°C) for cyclization compared to nitro or acetyl-substituted analogs (120–140°C) due to iodine’s stabilizing resonance effects .
  • Yield Variations: 4-Methoxy derivatives achieve ~75% yield in quinolone formation, while 4-iodo analogs show reduced yields (~60%) due to competing side reactions (e.g., C–I bond cleavage) .

Functionalization Reactions

  • Morpholine Substitution: The iodine atom in 5-[(2-iodophenylamino)methylene]-derivatives facilitates nucleophilic aromatic substitution (SNAr) with morpholine, yielding phosphoinositide 3-kinase inhibitors (e.g., compound 20 in ). Chloro analogs react similarly but require harsher conditions (reflux in DMF vs. THF) .

Physical Properties

Property 4-Iodo Derivative 4-Methoxy Derivative 4-Chloro Derivative
Melting Point (°C) 210–212 185–187 198–200
Solubility (DMSO, mg/mL) 45 120 78
Crystallinity High (planar) Moderate High (π-stacking)

Crystal Packing: The 4-iodo derivative’s crystal structure (analogous to ) shows intramolecular N–H⋯O hydrogen bonds and C–H⋯O interactions along the b-axis. Iodine’s polarizability enhances dispersion forces, resulting in tighter packing (density = 1.72 g/cm³) vs. 1.58 g/cm³ for methoxy derivatives .

Stability and Degradation

  • Photostability: Iodo derivatives undergo photodehalogenation under UV light (λ = 254 nm), forming deiodinated byproducts. Methoxy and chloro analogs are more stable under similar conditions .
  • Thermal Degradation: At >200°C, the 4-iodo derivative releases iodine vapor (detected via TGA-MS), whereas nitro derivatives decompose explosively due to nitro group instability .

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